molecular formula C18H19NO3 B2500638 (2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide CAS No. 1421588-53-5

(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide

Cat. No.: B2500638
CAS No.: 1421588-53-5
M. Wt: 297.354
InChI Key: SAOSEFJIZNXFRC-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide is a complex organic compound characterized by the presence of a furan ring, a hydroxy-tetrahydronaphthalene moiety, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine in the presence of a base, followed by the addition of acryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-enamide group can be reduced to form the corresponding amide.

    Substitution: The hydroxy group in the tetrahydronaphthalene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for nucleophilic substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amides and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide: shares structural similarities with other furan-containing compounds and tetrahydronaphthalene derivatives.

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    Tetrahydronaphthalene derivatives: Compounds with similar hydroxy-tetrahydronaphthalene moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(8-7-16-6-3-11-22-16)19-13-18(21)10-9-14-4-1-2-5-15(14)12-18/h1-8,11,21H,9-10,12-13H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSEFJIZNXFRC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C=CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)/C=C/C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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